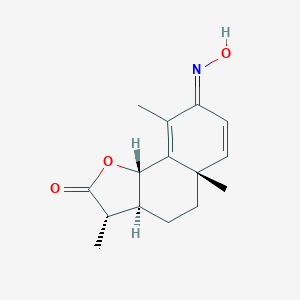
Santonine, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Santonine oxime is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of santonine oxime is not yet fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in parasitic organisms. This results in the disruption of their normal cellular processes, leading to their death.
Biochemical And Physiological Effects
Santonine oxime has been shown to have a range of biochemical and physiological effects, including the inhibition of protein and nucleic acid synthesis, as well as the disruption of mitochondrial function. It has also been shown to induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of santonine oxime is its relatively low toxicity, making it a promising candidate for drug development. However, its solubility in water is limited, which can make it difficult to work with in certain lab experiments.
Future Directions
There are many potential future directions for research on santonine oxime. One area of interest is in the development of new drugs for the treatment of parasitic infections, particularly those that are resistant to existing therapies. Another area of research is in the development of new cancer therapies, based on the compound's ability to induce apoptosis in cancer cells. Additionally, there is potential for the use of santonine oxime in other scientific fields, such as agriculture and environmental science.
In conclusion, santonine oxime is a promising compound with many potential applications in scientific research. Its unique properties and low toxicity make it an attractive candidate for drug development, particularly in the field of parasitic infections. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other scientific fields.
Synthesis Methods
Santonine oxime can be synthesized through the reaction of santonin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is relatively stable under normal conditions.
Scientific Research Applications
Santonine oxime has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of parasitic infections. Studies have shown that santonine oxime exhibits potent activity against a range of parasitic organisms, including malaria, leishmaniasis, and schistosomiasis.
properties
CAS RN |
1618-82-2 |
|---|---|
Product Name |
Santonine, oxime |
Molecular Formula |
C6H6Cl2N2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(3S,3aS,5aS,8E,9bS)-8-hydroxyimino-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H19NO3/c1-8-10-4-6-15(3)7-5-11(16-18)9(2)12(15)13(10)19-14(8)17/h5,7-8,10,13,18H,4,6H2,1-3H3/b16-11+/t8-,10-,13-,15-/m0/s1 |
InChI Key |
DZFUMKYXWIWTMJ-ZYLULROZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C=C/C(=N\O)/C(=C3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
Other CAS RN |
1618-82-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
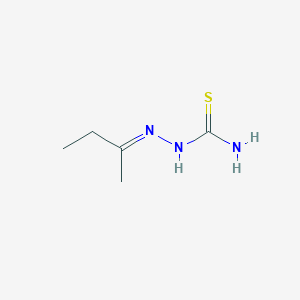
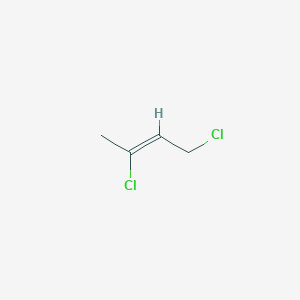
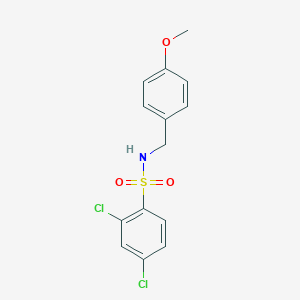
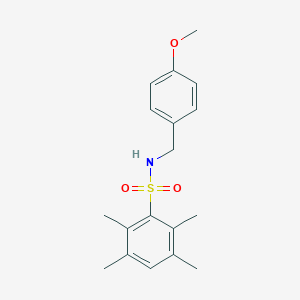
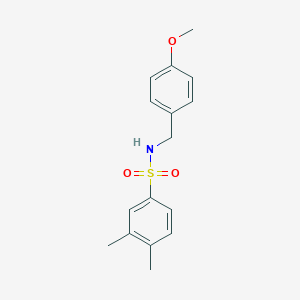


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


